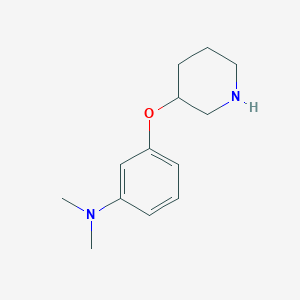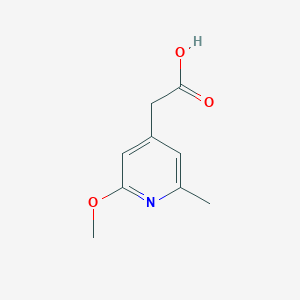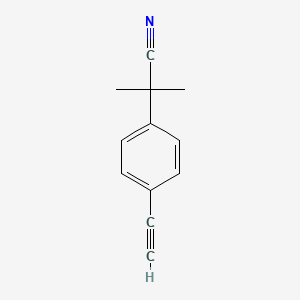
2-(4-Ethynylphenyl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethynylphenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a nitrile group through a methyl-substituted carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)-2-methylpropanenitrile typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction proceeds in the presence of a palladium catalyst and a copper co-catalyst, often under mild conditions such as room temperature and in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This process requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethynylphenyl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethynylphenyl)-2-methylpropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(4-Ethynylphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, in catalytic applications, the compound can act as a ligand, facilitating the formation of metal complexes that catalyze various chemical reactions . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethynylphenylboronic acid pinacol ester
- Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine)
Uniqueness
2-(4-Ethynylphenyl)-2-methylpropanenitrile is unique due to its combination of an ethynyl group, a phenyl ring, and a nitrile group. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. Its ability to undergo various chemical transformations and its utility in multiple fields highlight its versatility and significance in scientific research.
Eigenschaften
Molekularformel |
C12H11N |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
2-(4-ethynylphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C12H11N/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h1,5-8H,2-3H3 |
InChI-Schlüssel |
LLLYFLLZFIMEDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=CC=C(C=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


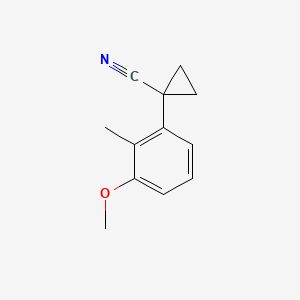
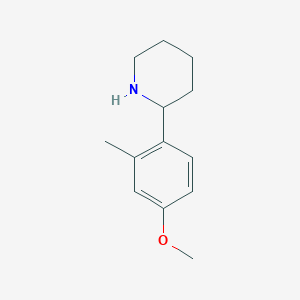



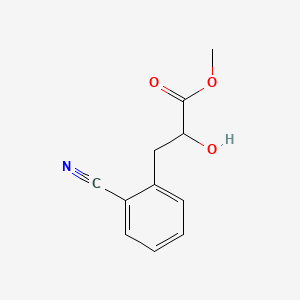
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
